Canadine-d3 Hydrochloride

Description

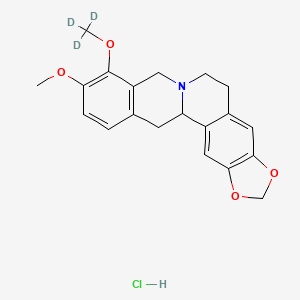

Canadine-d3 Hydrochloride is a deuterated isotopologue of canadine hydrochloride, where three hydrogen atoms are replaced with deuterium (²H or D). This modification retains the pharmacological and chemical properties of the parent compound while introducing isotopic labeling for advanced analytical applications. These compounds are primarily used as internal standards in mass spectrometry (MS)-based assays, enabling precise quantification in pharmacokinetic and metabolic studies .

Properties

Molecular Formula |

C20H22ClNO4 |

|---|---|

Molecular Weight |

378.9 g/mol |

IUPAC Name |

17-methoxy-16-(trideuteriomethoxy)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene;hydrochloride |

InChI |

InChI=1S/C20H21NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,8-9,16H,5-7,10-11H2,1-2H3;1H/i2D3; |

InChI Key |

LQVZRJHGNBMZAQ-MUTAZJQDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC2=C1CN3CCC4=CC5=C(C=C4C3C2)OCO5)OC.Cl |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Canadine-d3 (hydrochloride) involves the incorporation of deuterium atoms into the canadine molecule. The process typically starts with the precursor compound, canadine, which undergoes deuteration through specific chemical reactions. The deuteration process can be achieved using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of Canadine-d3 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Canadine-d3 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert Canadine-d3 (hydrochloride) into reduced forms.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Canadine-d3 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.

Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.

Medicine: Utilized in pharmacological research to study the effects of deuterated compounds on biological systems.

Industry: Applied in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of Canadine-d3 (hydrochloride) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetics, leading to altered biological effects. The compound may interact with enzymes and receptors, modulating their activity and resulting in various physiological responses .

Comparison with Similar Compounds

Comparison with Similar Deuterated Hydrochlorides

Structural and Functional Characteristics

Deuterated hydrochlorides share a common feature: the substitution of hydrogen with deuterium at specific positions. This isotopic labeling minimally alters chemical reactivity but significantly enhances detection sensitivity in analytical workflows. Below is a comparative analysis of Canadine-d3 Hydrochloride and related compounds:

Table 1: Key Properties of Deuterated Hydrochlorides

†Assumed based on standard practices for deuterated standards . ‡Supplier details for Canadine-d3 are listed under CAS 2714437-15-5 .

Research Findings and Methodological Insights

Role in Quantitative Analysis

Deuterated hydrochlorides like Clindamycin-d3 and Lidamidine-d3 are indispensable in high-performance liquid chromatography (HPLC) and MS methods. For example, deuterated internal standards mitigate variability in clonidine hydrochloride assays, achieving intra-day and inter-day precision with relative standard deviations (RSD) <2% . Similarly, Clindamycin-d3 HCl enhances method reproducibility by providing a stable reference peak in antibiotic residue analysis .

Isotopic Purity and Detection

The incorporation of deuterium increases molecular weight, facilitating separation in MS. For instance, Clindamycin-d3 HCl (MW 464.5 g/mol) is easily distinguishable from its non-deuterated counterpart (MW 461.5 g/mol), ensuring accurate quantification in pharmacokinetic studies .

Biological Activity

Canadine-d3 hydrochloride is a derivative of canadine, an alkaloid found in various plant species, particularly those in the Papaveraceae family. This compound has garnered attention due to its potential biological activities, including antioxidant properties, cytotoxic effects, and implications in cancer treatment. This article provides a detailed examination of its biological activity, supported by research findings and case studies.

This compound is characterized by its quaternary nitrogen structure, which plays a crucial role in its biological activity. The compound is known to interact with various biological targets, influencing cellular processes such as apoptosis and cell proliferation.

Key Mechanisms

- Antioxidant Activity : Canadine-d3 exhibits significant antioxidant properties, comparable to those of alpha-tocopherol. This activity helps mitigate oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders .

- Cytotoxic Effects : Research indicates that canadine derivatives can induce cytotoxicity in certain cancer cell lines. For instance, studies have shown that while canadine itself does not exhibit strong cytotoxic effects at tested concentrations, its structural analogs may enhance such properties .

Research Findings

Several studies have explored the biological activity of canadine and its derivatives. Below are some notable findings:

Case Studies

- Case Study on Antioxidant Potential : A study highlighted the ability of canadine to reduce oxidative stress markers in cultured neuronal cells. The findings suggest that canadine could be beneficial in preventing neurodegenerative diseases by protecting neuronal integrity from oxidative damage.

- Cancer Treatment Implications : Another case study focused on the effects of canadine on breast cancer cell lines. The results showed that treatment with canadine led to a decrease in cell viability and induced apoptosis through caspase activation pathways.

Q & A

Q. Basic Research Focus

- Ethical compliance : Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample size justification.

- Dosing protocols : Account for deuterium’s potential impact on toxicity (e.g., altered metabolic pathways) via pilot studies.

- Tissue sampling : Use LC-MS/MS to quantify parent compound and metabolites in plasma/tissues, ensuring deuterium stability during extraction .

How can researchers leverage isotopic labeling to trace this compound’s distribution in vivo?

Q. Advanced Research Focus

- Whole-body autoradiography (WBA) : Use tritiated analogs ([³H]-Canadine-d3) for high-resolution tissue distribution mapping.

- PET imaging : Synthesize a fluorine-18 or carbon-11 labeled analog for real-time tracking.

- Data correlation : Cross-validate imaging results with LC-MS/MS quantitation in dissected organs .

What statistical approaches are recommended for analyzing time-course data in this compound pharmacokinetic studies?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.